3-Pyridin-3-ylglutamic acid

Description

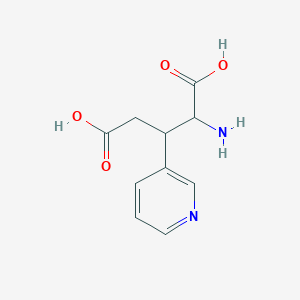

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-pyridin-3-ylpentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c11-9(10(15)16)7(4-8(13)14)6-2-1-3-12-5-6/h1-3,5,7,9H,4,11H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTBCRNLZAAOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50957954 | |

| Record name | 3-Pyridin-3-ylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36727-96-5, 36727-90-9 | |

| Record name | NSC265457 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC264864 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridin-3-ylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathway Elucidation for 3 Pyridin 3 Ylglutamic Acid and Its Analogues

Stereoselective Synthesis Approaches to 3-Pyridin-3-ylglutamic Acid

Achieving enantiopurity is often critical for the biological activity of complex molecules. Stereoselective synthesis aims to produce a single desired stereoisomer, which can be accomplished through various strategies, including the use of chiral catalysts or temporary chiral auxiliaries.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, creating a chiral product from a prochiral substrate. For the synthesis of 3-Pyridin-3-ylglutamic acid, a key step is the enantioselective formation of the C-C bond at the C3 position of the glutamic acid skeleton.

A plausible strategy involves the asymmetric conjugate addition, or Michael addition, of a glutamate-derived nucleophile to an activated pyridine (B92270) acceptor, such as 3-vinylpyridine. While direct asymmetric catalysis for this specific transformation is not extensively documented, related methodologies provide a strong foundation. For instance, rhodium-catalyzed asymmetric conjugate additions of arylboronic acids have been shown to be effective for creating carbon-aryl bonds. rsc.org Similarly, palladium-catalyzed asymmetric three-component reactions have been developed for synthesizing α-arylglycine derivatives from glyoxylic acid, sulfonamides, and arylboronic acids, demonstrating the utility of transition metal catalysis in constructing chiral amino acids. frontiersin.org

Another approach is the functionalization of α-iminoesters. Asymmetric tandem N-alkylation/π-allylation of α-iminoesters has been reported for the synthesis of complex enantioenriched α-allyl-α-aryl α-amino acids in a single step from three components. nih.gov Adapting such a method could involve using a pyridine-containing Grignard reagent to introduce the desired heterocyclic moiety with high enantioselectivity.

Chiral Auxiliary-Mediated Syntheses

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of subsequent reactions. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org This is a robust and widely used strategy for the asymmetric synthesis of amino acids. acs.org

One common method involves the use of oxazolidinone auxiliaries, popularized by David Evans. A protected glutamic acid derivative could be N-acylated with a chiral oxazolidinone. The resulting imide can be converted into a stereochemically defined enolate, which can then react with a pyridyl-containing electrophile. For example, the lithium enolate could be alkylated with 3-(bromomethyl)pyridine. The steric hindrance provided by the auxiliary directs the electrophile to attack from the less hindered face, establishing the desired stereochemistry at the C3 position.

Pseudoephedrine is another effective and inexpensive chiral auxiliary that has been successfully used in the stereoselective synthesis of unnatural α-amino acids. acs.org In this approach, a β-alanine derivative is first attached to pseudoephedrine to form an amide. Subsequent alkylation of the enolate provides α-alkyl β-amino acids with high stereoselectivity. acs.org A similar strategy could be envisioned starting from a suitable glutamic acid precursor.

More advanced methods include the use of chiral Ni(II) complexes derived from Schiff bases and a chiral ligand. nih.govtcichemicals.com These complexes can be alkylated to produce a wide range of α-substituted amino acids with excellent enantioselectivity. nih.gov For the target molecule, a glycine-derived Ni(II) complex could be reacted with a suitable pyridine-containing Michael acceptor or alkylating agent. tcichemicals.com

| Auxiliary Type | General Substrate | Typical Reagent | Key Feature |

| Oxazolidinone | N-Acyl Imide | Alkyl Halide | Steric hindrance directs alkylation. |

| Pseudoephedrine | Amide Derivative | Alkyl Halide | Forms a rigid chelated enolate. acs.org |

| Ni(II)-Schiff Base | Glycine Complex | Electrophile | Planar complex controls approach. nih.gov |

| Bislactim Ether | Glycine Derivative | Aryne + Electrophile | Three-component coupling for quaternary amino acids. nih.gov |

Non-Stereoselective Synthetic Routes

Non-stereoselective, or racemic, syntheses produce an equal mixture of all possible stereoisomers. These routes are often more direct and can be valuable for producing material that can later be resolved into individual enantiomers or for initial biological screening.

Condensation Reactions with Pyridine-3-carboxaldehyde Derivatives

Condensation reactions are a fundamental tool for C-C bond formation. The Knoevenagel condensation involves the reaction of an active hydrogen compound (containing a Z-CH₂-Z' structure, where Z/Z' are electron-withdrawing groups) with an aldehyde or ketone, followed by dehydration. wikipedia.org

A potential route to 3-Pyridin-3-ylglutamic acid could involve a Knoevenagel condensation between pyridine-3-carboxaldehyde (also known as nicotinaldehyde) wikipedia.org and diethyl glutaconate or a similar five-carbon precursor with an active methylene group. The reaction is typically catalyzed by a weak base like piperidine or triethylamine. wikipedia.orgrsc.org This would form a pyridinyl-substituted unsaturated intermediate, which could then be subjected to reduction (e.g., catalytic hydrogenation) to saturate the double bond and subsequent hydrolysis of the esters to yield the desired racemic glutamic acid derivative. A variation known as the Doebner modification uses pyridine as the solvent and is often employed when one of the activating groups is a carboxylic acid, leading to condensation with concurrent decarboxylation. wikipedia.org

Multi-Step Conversions from Precursor Molecules

Complex molecules are often built through carefully planned multi-step sequences. A logical approach for 3-Pyridin-3-ylglutamic acid is a conjugate addition reaction. The Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound is a widely used method for C-C bond formation. sci-hub.box

In this context, a stabilized carbanion of a glutamate (B1630785) precursor, such as the enolate of diethyl N-acetylaminomalonate, could be added to 3-vinylpyridine. This would directly form the carbon skeleton of the target molecule. Olefinic N-heterocycles like vinylpyridines are known to be effective Michael acceptors. nih.gov Subsequent hydrolysis and decarboxylation would yield the racemic product.

Alternatively, the synthesis could begin with a pre-functionalized pyridine ring. For example, 3-bromopyridine can be converted into an organometallic reagent, such as a pyridylcuprate. imperial.ac.uk These cuprates can undergo conjugate addition to α,β-unsaturated esters like diethyl glutaconate or a related Michael acceptor, directly installing the pyridine ring at the desired position. imperial.ac.uk Numerous methods exist for the synthesis and functionalization of the pyridine core, which can be leveraged in a multi-step approach. dntb.gov.uaorganic-chemistry.orgorganic-chemistry.org

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and reaction time is crucial for maximizing yield and selectivity. While specific optimization data for the synthesis of 3-Pyridin-3-ylglutamic acid is not publicly available, studies on analogous reactions provide valuable insights.

For instance, in the conjugate addition of pyridylcuprates, the choice of the precursor (e.g., 2-bromopyridine vs. 3-bromopyridine), the Michael acceptor, and the reaction conditions are all critical. Research has shown that substitution on the pyridine ring can significantly impact the reaction's success, likely due to steric hindrance or coordinative effects. imperial.ac.uk

The following table, adapted from studies on 2-pyridyl cuprate additions to various Michael acceptors, illustrates how substrate choice affects reaction yield.

Table 1: Effect of Michael Acceptor on Yield in a 2-Pyridyl Cuprate Conjugate Addition

| Entry | Michael Acceptor | Product Yield (%) |

|---|---|---|

| 1 | (E)-Ethyl Cinnamate | 80% |

| 2 | (E)-Methyl Crotonate | 79% |

| 3 | Methyl Tiglate | 69% |

| 4 | (E)-3-Penten-2-one | 80% |

Data derived from analogous systems and presented for illustrative purposes. imperial.ac.uk

Similarly, for photocatalyzed radical conjugate additions, the choice of amine base and solvent can have a dramatic effect on the product yield. Optimization studies for the addition of 2-iodopyridine to dimethyl ethylidene malonate showed significant variation in yield with different conditions.

Table 2: Optimization of Conditions for Heteroaryl Radical Conjugate Addition

| Entry | Amine Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | DIPEA | CH₃CN | 45% |

| 2 | DBU | CH₃CN | 55% |

| 3 | Hünig's Base | DMSO | 71% |

| 4 | Proton Sponge | CH₃CN | <5% |

Data derived from analogous systems and presented for illustrative purposes. rsc.org

These examples underscore the importance of systematic screening of reaction parameters to develop a high-yielding and robust synthesis for 3-Pyridin-3-ylglutamic acid, whether pursuing a stereoselective or non-stereoselective route.

Catalyst Selection and Ligand Design

The asymmetric synthesis of chiral molecules, a critical aspect for producing enantiomerically pure 3-Pyridin-3-ylglutamic acid, heavily relies on the use of chiral catalysts. mdpi.com Methodologies often employ metal complexes that feature chiral ligands. mdpi.com The development of novel chiral pyridine-derived ligands is a significant area of research, as these ligands can be instrumental in achieving high catalytic activity and stereoselectivity in various reactions. nih.gov

For instance, Rhodium-catalyzed asymmetric reactions are prominent in the synthesis of chiral piperidines from pyridine precursors. nih.gov A key step in such a process can be the asymmetric reductive Heck reaction involving aryl boronic acids and a pyridine derivative, which yields 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov The choice of ligand is crucial; newly developed chiral 2,2'-bipyridine ligands have demonstrated superior catalytic activity in mechanistically diverse transition-metal-catalyzed reactions compared to common nitrogen-based ligands. nih.gov These ligands often feature a rigid, well-defined three-dimensional structure that minimizes steric hindrance near the catalytic center while allowing for tuning of the peripheral environment to secure both reactivity and stereoselectivity. nih.gov

The table below summarizes representative catalyst systems applicable to the synthesis of pyridine-containing chiral molecules.

| Catalyst System | Ligand Type | Target Reaction | Key Features |

| Rhodium Complex | Chiral Biphosphine | Asymmetric Heck Reaction | High yield and enantioselectivity for C-C bond formation on pyridine rings. nih.gov |

| Nickel Complex | Chiral 2,2'-Bipyridine | Reductive Addition | Superior catalytic activity and enantioselectivity in coupling reactions. nih.gov |

| Zinc Complex | Chiral Amino Alcohol | Asymmetric Alkynylation | Excellent enantioselectivities in the addition of alkynes to aldehydes. mdpi.com |

| Palladium/Solid Acid | Bifunctional Catalyst | Domino Cyclization | Combines cyclization and dehydrogenation in a one-pot synthesis of pyridines. |

Solvent Effects and Temperature Control

Solvent selection and temperature management are critical parameters that significantly influence the outcome of synthetic reactions. In the synthesis of niacin (nicotinic acid) via the liquid-phase oxidation of 3-methyl-pyridine, various polar solvents such as ethanol, acetone, acetic acid, and acetonitrile have been explored. oaepublish.com The choice of solvent can affect catalyst performance, reaction rate, and product selectivity. oaepublish.com

Temperature is another crucial factor. In the aforementioned niacin synthesis, the reaction temperature was optimized to maximize the yield. researchgate.net An optimal temperature of 70°C was identified, with lower temperatures resulting in reduced conversion and higher temperatures having a negative impact on yield. oaepublish.comresearchgate.net This highlights the delicate balance required in temperature control to promote the desired reaction pathway while minimizing side reactions or product degradation. Similarly, in the nucleophilic substitution of a pyridine ring to form nicotinic acid derivatives, the reaction is conducted under reflux for an extended period, indicating that elevated temperatures are necessary to drive the reaction to completion. researchgate.net

Derivatization Strategies for Structure-Activity Relationship Studies

To explore the biological activity of 3-Pyridin-3-ylglutamic acid, derivatization is a key strategy. By systematically modifying different parts of the molecule, researchers can conduct structure-activity relationship (SAR) studies to identify which structural features are essential for its function. nih.gov

Modifications of the Glutamic Acid Moiety

The glutamic acid portion of the molecule offers several sites for modification. Post-translational modifications seen in nature, such as O-methylation of the glutamic acid side chain, provide a template for potential derivatization strategies. nih.gov The two carboxylic acid groups and the alpha-amino group are primary targets for chemical modification.

Potential modifications include:

Esterification or Amidation: Converting the carboxylic acid groups into esters or amides can alter the molecule's polarity, solubility, and ability to form hydrogen bonds. google.com

N-terminal Modification: The amino group can be acylated or alkylated to introduce different functional groups. In nature, the formation of pyroglutamate from an N-terminal glutamine is a common modification. nih.gov

Amino Acid Substitution: In peptide and protein studies, substituting glutamic acid with another amino acid, such as alanine, has been shown to have a profound impact on biological function, for example, by abolishing inhibitor binding. nih.gov This principle can be applied by synthesizing analogues where the glutamic acid is replaced by other amino acids to probe the importance of its specific side chain length and acidity.

Substitutions on the Pyridine Ring

The pyridine ring is a common scaffold in medicinal chemistry and offers numerous possibilities for substitution to tune the electronic properties and steric profile of the molecule. nih.gov SAR studies on pyridine derivatives have shown that even small modifications can significantly impact biological potency. nih.gov For example, in one study, the introduction of a methyl group onto a 3-pyridine ring did not result in the same potency enhancement that was observed in a 2-pyridine series. nih.gov

Common strategies for pyridine ring substitution include:

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyridines, such as 2-chloronicotinic acid, can react with various nucleophiles to introduce new substituents onto the ring. researchgate.netnih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are frequently used to attach alkyl or aryl groups to the pyridine ring. nih.gov

Direct C-H Functionalization: Modern synthetic methods allow for the direct activation and functionalization of C-H bonds on the pyridine ring, providing an efficient route to substituted derivatives.

The following table illustrates the effect of substituents on the pyridine ring from a study on related pyridine derivatives. nih.gov

| Compound | Substitution on 3-Pyridine Ring | Relative Potency |

| 1a | Unsubstituted | Poor |

| 1b | 2-Methyl | Low |

| 1c | 4-Methyl | Low |

| 1d | 5-Methyl | Low |

| 1e | 6-Methyl | Low |

| 1l | 2-Chloro-6-Methyl | Partial Agonist |

Linker Chemistry and Scaffold Diversity

Expanding the structural diversity of 3-Pyridin-3-ylglutamic acid analogues can be achieved through linker chemistry. nih.gov Linkers are chemical moieties used to connect the core scaffold to other molecular fragments or to create dimeric structures. The design of the linker is critical as it influences the stability, solubility, and spatial orientation of the connected fragments. nih.gov

Linker strategies can be categorized as:

Cleavable Linkers: These are designed to be stable under certain conditions (e.g., in circulation) but are cleaved by a specific trigger (e.g., acidic pH, specific enzymes) at a target site. nih.gov Acid-cleavable linkers, such as those based on silyl ethers, have been developed for this purpose. nih.gov

Non-Cleavable Linkers: These provide a stable, permanent connection between molecular components. Hydrophilic non-cleavable linkers, often incorporating polyethylene glycol (PEG) chains, can be used to improve the pharmacokinetic properties of a molecule. nih.gov

By employing different linkers and attaching diverse chemical scaffolds to the 3-Pyridin-3-ylglutamic acid core, a wide array of new chemical entities can be generated for SAR studies, potentially leading to compounds with enhanced activity and improved properties.

Biosynthetic Pathways and Potential Natural Occurrence of 3 Pyridin 3 Ylglutamic Acid

Exploration of Metabolic Precursors and Enzymatic Conversions

The biosynthesis of 3-Pyridin-3-ylglutamic acid would necessitate the convergence of pathways that form the pyridine (B92270) ring and the glutamic acid backbone.

The pyridine moiety in many natural products is derived from nicotinic acid. kyoto-u.ac.jprsc.orglifechemicals.com In microorganisms and plants, the biosynthesis of nicotinic acid, a form of vitamin B3, typically begins with precursors from primary metabolism. kyoto-u.ac.jp For instance, in many bacteria, quinolinic acid, the immediate precursor to nicotinic acid mononucleotide, is formed from the condensation of dihydroxyacetone phosphate (B84403) and aspartate.

Glutamic acid is a central amino acid in metabolism, primarily synthesized from α-ketoglutarate, an intermediate of the citric acid cycle, through the action of glutamate (B1630785) dehydrogenase or aminotransferases.

The crucial and unknown step in the biosynthesis of 3-Pyridin-3-ylglutamic acid is the enzymatic C-C bond formation between the pyridine ring (likely an activated form of nicotinic acid or a related pyridine derivative) and the glutamate skeleton. Several enzyme superfamilies could potentially catalyze such a reaction, although no specific examples with these substrates are known.

Table 1: Potential Metabolic Precursors and Enzyme Classes for Hypothetical Biosynthesis

| Component | Potential Precursor(s) | Relevant Enzyme Class (Hypothetical) |

| Pyridine Ring | Nicotinic acid, Quinolinic acid | Acyl-CoA Synthetases, Decarboxylases |

| Glutamic Acid Backbone | α-Ketoglutarate, Glutamate | Aminotransferases, Dehydrogenases |

| C-C Bond Formation | Activated Pyridine & Glutamate Precursors | Radical SAM Enzymes, Thiamine Diphosphate (ThDP)-dependent enzymes, Pyridoxal Phosphate (PLP)-dependent enzymes |

Identification in Biological Matrices (Non-Human Origin)

To date, there are no published reports identifying 3-Pyridin-3-ylglutamic acid in any non-human biological matrix, including plants, microorganisms, or marine organisms. A thorough search of major natural product databases has not revealed its presence as a known metabolite. The pyridine scaffold is found in numerous alkaloids and other natural products, but the specific combination with a glutamic acid side chain at the 3-position of the pyridine ring has not been documented from a natural source. researchgate.net

Hypothetical Biosynthetic Routes in Microorganisms or Plants

Given the absence of direct evidence, any proposed biosynthetic pathway for 3-Pyridin-3-ylglutamic acid is speculative. Below are two hypothetical routes based on known biochemical transformations.

Hypothetical Pathway A: Pre-assembly of the Pyridine Ring Followed by Side-Chain Addition

This pathway posits that a nicotinic acid derivative is first synthesized and then attached to a glutamate precursor.

Activation of Nicotinic Acid: Nicotinic acid could be activated, for example, by conversion to Nicotinoyl-CoA.

Generation of a Glutamate-Related Nucleophile: An enzyme, possibly a PLP-dependent enzyme, could generate a carbanion at the γ-carbon of glutamate or a related molecule.

Condensation: A condensation reaction, potentially catalyzed by a synthase or a radical SAM enzyme, could then form the C-C bond between the activated nicotinic acid and the glutamate derivative.

Hypothetical Pathway B: Modification of a Pre-existing Pyridyl-Containing Precursor

This route imagines the modification of a different, naturally occurring pyridine-containing compound.

Formation of a Pyridine-Containing Intermediate: A microorganism or plant might synthesize a compound that already contains a pyridine ring, such as anabasine (B190304) or a related alkaloid.

Enzymatic Cleavage and Modification: A series of enzymatic reactions, including ring cleavage, oxidation, and transamination, could then theoretically modify the side chain of this precursor to form the glutamic acid moiety. This would likely involve a complex series of steps catalyzed by various oxidoreductases, lyases, and aminotransferases.

It is important to reiterate that these proposed pathways are conjectural and await experimental validation. The lack of identification of 3-Pyridin-3-ylglutamic acid in nature suggests that if it is produced, it may be an intermediate in a larger metabolic pathway, present in very low concentrations, or synthesized only under specific and yet-to-be-discovered environmental conditions or by a narrow range of organisms.

Structural Analysis and Conformational Studies of 3 Pyridin 3 Ylglutamic Acid

Spectroscopic Characterization for Structural Elucidation in Research

Spectroscopic methods are indispensable for confirming the covalent structure and stereochemistry of 3-Pyridin-3-ylglutamic acid. Each technique provides unique insights into different aspects of the molecule's architecture.

NMR spectroscopy is the most powerful tool for determining the detailed connectivity and stereochemistry of organic molecules in solution. For 3-Pyridin-3-ylglutamic acid, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The protons on the pyridine (B92270) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the glutamic acid backbone, including the α-hydrogen and the diastereotopic protons at the β- and γ-positions, would resonate in the aliphatic region. The coupling constants (J-values) between adjacent protons would be crucial for assigning the relative stereochemistry at the C2 and C3 positions.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom. The chemical shifts would confirm the presence of the carboxylic acid groups, the pyridine ring carbons, and the carbons of the glutamic acid backbone.

A hypothetical table of predicted ¹H NMR chemical shifts for 3-Pyridin-3-ylglutamic acid in a solvent like D₂O is presented below, based on data for glutamic acid and 3-substituted pyridines.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Pyridine H2, H6 | 8.2 - 8.5 | m | Aromatic protons adjacent to the nitrogen. |

| Pyridine H4, H5 | 7.3 - 7.8 | m | Other aromatic protons. |

| α-H (C2) | ~3.8 | dd | Coupled to β-H. |

| β-H (C3) | ~3.0 | m | Coupled to α-H and γ-H₂. |

| γ-H₂ (C4) | ~2.4 | m | Diastereotopic protons. |

This table is predictive and actual experimental values may vary.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to vibrational transitions. The IR spectrum of 3-Pyridin-3-ylglutamic acid would be expected to display characteristic absorption bands for its key functional groups.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid groups. Strong C=O stretching vibrations for the carboxylic acids would be expected around 1700-1725 cm⁻¹. The spectrum would also show C=N and C=C stretching vibrations from the pyridine ring, typically in the 1400-1600 cm⁻¹ region. The N-H stretching of the amino group would likely appear as a medium to weak band around 3000-3300 cm⁻¹, potentially overlapping with the O-H band.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| N-H (Amine) | 3000 - 3300 |

| C=O (Carboxylic Acid) | 1700 - 1725 |

| C=N, C=C (Pyridine Ring) | 1400 - 1600 |

| C-N Stretch | 1000 - 1250 |

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 3-Pyridin-3-ylglutamic acid (C₁₀H₁₂N₂O₄), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would also offer structural information, showing characteristic losses of functional groups such as COOH, NH₃, and fragments of the pyridine ring.

| Technique | Information Obtained | Expected m/z (for [M+H]⁺) |

| High-Resolution MS | Exact mass and molecular formula | 225.0824 |

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles, revealing the preferred conformation of 3-Pyridin-3-ylglutamic acid in the crystalline form. While no crystal structure for 3-Pyridin-3-ylglutamic acid is currently available in the public domain, analysis of a related compound, 3-(Pyridin-3-yl)propionic acid, reveals insights into the potential packing and hydrogen bonding interactions that might be expected. If a suitable crystal were obtained, this method would unambiguously establish the stereochemistry and the intramolecular and intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice.

Conformational Analysis in Solution and Theoretical Modeling

The biological activity of a molecule is often dependent on its conformation in solution. Therefore, understanding the conformational landscape of 3-Pyridin-3-ylglutamic acid is crucial. This involves studying the rotation around its single bonds and the resulting stable conformations.

Intramolecular Interactions and Hydrogen Bonding Networks

A comprehensive search of scientific literature and structural databases reveals a notable absence of specific research findings on the intramolecular interactions and hydrogen bonding networks of 3-Pyridin-3-ylglutamic acid. To date, no crystallographic data or detailed conformational analyses for this specific compound have been published in the accessible scientific domain.

The molecular structure of 3-Pyridin-3-ylglutamic acid, featuring a pyridine ring, two carboxylic acid groups, and an amino group, suggests the potential for a variety of intramolecular interactions. These could theoretically include hydrogen bonds between the carboxylic acid protons and the nitrogen atom of the pyridine ring, or between the amino group and the carbonyl oxygens of the carboxylic acid functions. The conformational flexibility of the glutamic acid backbone would further influence the geometry and stability of any such intramolecular bonds.

However, without experimental data from techniques such as X-ray crystallography or NMR spectroscopy, or theoretical calculations, any description of the specific intramolecular interactions and hydrogen bonding networks would be purely speculative. Detailed research findings, including data on bond lengths, bond angles, and dihedral angles that would define these interactions, are not available. Consequently, the generation of data tables detailing these structural parameters is not possible at this time.

Further research, including the synthesis and structural elucidation of 3-Pyridin-3-ylglutamic acid, is required to provide the specific and scientifically accurate information requested.

Pharmacological Investigations of 3-Pyridin-3-ylglutamic Acid Remain Undocumented in Publicly Accessible Research

A comprehensive review of scientific literature and databases reveals a significant gap in the pharmacological investigation of the specific chemical compound, 3-Pyridin-3-ylglutamic acid. Despite extensive searches for data pertaining to its biological activities, no dedicated studies detailing its effects in cellular or non-human in vivo models were identified. Consequently, an article detailing its pharmacological properties as outlined cannot be constructed at this time.

The intended focus of this article was to explore the biological modulating activities and mechanistic underpinnings of 3-Pyridin-3-ylglutamic acid. However, searches for research on its potential antineoplastic, antimicrobial, and anti-inflammatory effects, as well as its interactions with enzymes and cellular receptors, yielded no specific results for this compound.

While information on structurally related molecules is available, this data cannot be extrapolated to definitively describe the properties of 3-Pyridin-3-ylglutamic acid. For context, the search did yield information on the following related areas:

Glutamic Acid and its Derivatives: Research is available on the roles of glutamic acid and its amide, glutamine, in cellular metabolism, including their involvement in cancer cell proliferation nih.govnih.govmdpi.com. L-glutamine has been evaluated for anti-inflammatory and analgesic properties nih.gov. Furthermore, polymers of glutamic acid, such as poly-γ-glutamic acid (γ-PGA), have been investigated for antimicrobial activities and as potential adjuvants in cancer therapy nih.govfrontiersin.orgnih.gov.

Pyroglutamic Acid: A cyclized derivative of glutamic acid, pyroglutamic acid, is known to be involved in various metabolic pathways and is transported into neuronal and glial cells drugbank.comnih.govwikipedia.org.

Other Pyridine-Containing Compounds: Various molecules incorporating a pyridine ring have been synthesized and tested for a range of biological activities. For instance, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated antibacterial properties nih.gov. Other pyridine derivatives have been explored as potential enzyme inhibitors and anticancer agents mdpi.comnih.govnih.gov.

Glutamate (B1630785) Receptors: As the parent amino acid, glutamate is a primary excitatory neurotransmitter that interacts with a well-studied family of glutamate receptors, which are implicated in numerous physiological and pathological processes, including excitotoxicity and apoptosis drugbank.comnih.govnih.govnih.govwikipedia.orgnih.gov.

The absence of specific data for 3-Pyridin-3-ylglutamic acid across these areas of investigation underscores that its pharmacological profile has not been characterized in published research. Therefore, all sections and subsections of the requested article, from antineoplastic (5.1.1) to mechanistic studies (5.2), remain unaddressed due to the lack of available scientific evidence.

Pharmacological Investigations and Mechanistic Elucidation in Vitro and Non Human in Vivo Models

Mechanistic Studies at the Molecular and Cellular Level

Identification of Molecular Targets and Binding Sites

There is no available data identifying the specific molecular targets or binding sites for 3-Pyridin-3-ylglutamic acid. Research has not yet elucidated which proteins, receptors, enzymes, or other biomolecules it may interact with to exert a biological effect.

Assessment of Selectivity and Off-Target Effects in Research Models

Information regarding the selectivity profile of 3-Pyridin-3-ylglutamic acid is not available. There are no published studies assessing its potential for off-target effects in any research models.

Pre-clinical Efficacy in Animal Models (Excluding Human Clinical Data)

Proof-of-Concept Studies in Disease Models (e.g., oncology, infectious disease models)

There are no published proof-of-concept studies demonstrating the efficacy of 3-Pyridin-3-ylglutamic acid in any animal models of disease, including but not limited to oncology or infectious diseases.

Pharmacodynamic Biomarker Modulation

Consistent with the lack of preclinical efficacy data, there is no information on any pharmacodynamic biomarkers that are modulated by 3-Pyridin-3-ylglutamic acid.

Structure Activity Relationship Sar Studies of 3 Pyridin 3 Ylglutamic Acid Derivatives

Correlating Structural Modifications with Biological Potency and Selectivity

The biological potency and selectivity of 3-pyridin-3-ylglutamic acid derivatives are expected to be highly dependent on specific structural features. These include the substitution pattern of the pyridine (B92270) ring, the stereochemistry of the glutamic acid backbone, and the nature of any appended alkyl chains.

The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and influences the electronic properties of the molecule. The position and nature of substituents on this ring are predicted to have a profound impact on biological activity.

Substituents on the pyridine ring can modulate the compound's basicity, lipophilicity, and steric profile, all of which are critical for target interaction. For instance, in studies of imidazo[1,2-a]pyridine-3-amines as selective inhibitors of the excitatory amino acid transporter subtype 3 (EAAT3), it was demonstrated that small lipophilic substituents, such as methyl or bromine, at specific positions were essential for activity. This suggests that similar modifications to the pyridine ring of 3-pyridin-3-ylglutamic acid could significantly enhance its potency and selectivity for a particular biological target.

Electron-donating or electron-withdrawing groups on the pyridine ring can alter the pKa of the pyridine nitrogen, which may be a key interaction point with the biological target. Furthermore, the position of these substituents will dictate their spatial orientation within the binding pocket.

To illustrate the potential impact of pyridine ring substitution, consider the following hypothetical data for a series of 3-pyridin-3-ylglutamic acid derivatives tested against a specific biological target:

| Compound | Pyridine Ring Substituent | Hypothetical IC₅₀ (µM) |

| 1 | None | 15.2 |

| 2a | 2-Methyl | 8.5 |

| 2b | 4-Methyl | 12.1 |

| 2c | 5-Chloro | 5.3 |

| 2d | 6-Methoxy | 22.8 |

This table is for illustrative purposes to demonstrate potential SAR trends and does not represent actual experimental data.

Biological systems are inherently chiral, and as such, the stereochemistry of the glutamic acid portion of the molecule is expected to be a critical determinant of its activity. Glutamic acid has a chiral center at the alpha-carbon, leading to L- and D-isomers. Typically, only one enantiomer will have the correct spatial arrangement of functional groups to bind effectively to a specific target.

In the context of glutamate (B1630785) transporters and receptors, the natural L-glutamic acid is the endogenous ligand. Therefore, it is highly probable that the L-isomer of 3-pyridin-3-ylglutamic acid would exhibit significantly higher potency than the D-isomer for targets that recognize L-glutamate. However, for certain targets or for achieving selectivity over endogenous glutamate interactions, the D-isomer could potentially offer advantages. The precise stereochemical requirements will be target-dependent.

The following table illustrates the expected difference in activity between L- and D-isomers based on general principles of stereoselectivity in biological systems:

| Isomer | Hypothetical Biological Activity |

| L-3-Pyridin-3-ylglutamic acid | High Potency |

| D-3-Pyridin-3-ylglutamic acid | Low to No Potency |

This table is for illustrative purposes and highlights the expected general trend in stereoselectivity.

Modifications to the glutamic acid backbone, such as altering the alkyl chain length or introducing branching, can have a significant impact on the molecule's conformation and its ability to fit into a binding pocket. Increasing or decreasing the length of the carbon chain between the alpha-amino acid and the gamma-carboxyl group would alter the distance between these key pharmacophoric features.

For instance, if the target's binding site has a specific distance requirement between a cationic binding site (for the amino group) and an anionic binding site (for the gamma-carboxyl group), any deviation from the optimal chain length would likely result in a loss of potency. Branching on the alkyl chain can introduce steric hindrance but can also be used to probe for additional hydrophobic pockets within the binding site, potentially leading to increased potency and selectivity.

Consider the following hypothetical SAR data for modifications to the glutamic acid backbone:

| Modification | Hypothetical Relative Potency |

| Standard Glutamic Acid Chain | 1.0 |

| Shortened Chain (Aspartic Acid Analog) | 0.2 |

| Lengthened Chain (Adipic Acid Analog) | 0.1 |

| Methyl Branch at beta-position | 0.8 |

| Ethyl Branch at beta-position | 0.4 |

This table is for illustrative purposes to demonstrate potential SAR trends and does not represent actual experimental data.

Mapping Pharmacophores for Target Interaction

A pharmacophore model for 3-pyridin-3-ylglutamic acid derivatives would define the essential three-dimensional arrangement of functional groups required for biological activity. Based on the structure of glutamic acid and the known interactions of similar ligands with their targets, a putative pharmacophore model can be proposed.

The key features of such a pharmacophore would likely include:

An amine group capable of forming a salt bridge or hydrogen bonds.

Two carboxyl groups (or bioisosteric replacements) to interact with positively charged residues or as hydrogen bond acceptors.

The nitrogen atom of the pyridine ring as a potential hydrogen bond acceptor.

The aromatic system of the pyridine ring for potential π-π stacking or hydrophobic interactions.

The spatial relationship between these features would be critical. The distance and angles between the amino group, the two carboxyl groups, and the pyridine nitrogen would define the active conformation of the molecule. This pharmacophore model can then be used to guide the design of new analogs with improved potency and to virtually screen compound libraries for new potential leads.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For 3-pyridin-3-ylglutamic acid derivatives, a QSAR model could be developed to predict the potency of new, unsynthesized analogs.

To build a QSAR model, a dataset of compounds with known biological activities is required. Various molecular descriptors would be calculated for each compound, capturing their physicochemical properties such as:

Electronic properties: Partial charges, dipole moment, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, shape indices.

Hydrophobic properties: LogP, molar refractivity.

Topological indices: Connectivity indices, shape indices.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be used to create an equation that correlates these descriptors with the observed biological activity. A robust QSAR model can be a powerful predictive tool in the drug discovery process, enabling the prioritization of synthetic targets and reducing the need for extensive empirical screening. While a specific QSAR model for 3-pyridin-3-ylglutamic acid derivatives is not available, the general principles of QSAR are highly applicable to this class of compounds.

Following a comprehensive search for scientific literature, no specific research articles or data were found detailing the application of computational and chemoinformatic approaches directly to the compound "3-Pyridin-3-ylglutamic acid" for the outlined topics.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content that strictly adheres to the provided outline for this specific chemical compound. The required detailed research findings on molecular docking, molecular dynamics, DFT calculations, de novo design, and scaffold hopping for 3-Pyridin-3-ylglutamic acid are not available in the public domain based on the conducted searches.

Analytical Methodologies for Research Application of 3 Pyridin 3 Ylglutamic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 3-Pyridin-3-ylglutamic acid, leveraging the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation. creative-proteomics.com High-performance liquid chromatography and gas chromatography are the most prominent techniques employed.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like 3-Pyridin-3-ylglutamic acid. oup.com The separation is based on the compound's affinity for the stationary phase, which is typically a packed column, and the mobile phase that is pumped through it. Given the polar nature of 3-Pyridin-3-ylglutamic acid, which contains both acidic (carboxyl) and basic (amino and pyridine) functional groups, reversed-phase (RP) and mixed-mode chromatography are particularly suitable. helixchrom.com

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and acetonitrile or methanol, with additives like formic acid or phosphoric acid to control pH and improve peak shape. helixchrom.comsielc.com

Detection Methods:

Ultraviolet (UV) Detection: The pyridine (B92270) ring in 3-Pyridin-3-ylglutamic acid contains a chromophore that absorbs UV light, making UV detection a straightforward and robust method for quantification. sielc.com The detection wavelength is typically set around 260 nm. sielc.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides superior sensitivity and selectivity. MS detection allows for the confirmation of the compound's identity based on its mass-to-charge ratio (m/z) and fragmentation patterns, which is invaluable when analyzing complex biological matrices. nih.gov

Table 1: Illustrative HPLC-UV/MS Parameters for 3-Pyridin-3-ylglutamic Acid Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Gradient elution allows for the separation of compounds with varying polarities. nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | Influences separation efficiency and analysis time. |

| Column Temp. | 25 - 40 °C | Affects viscosity and retention time, can improve peak shape. nih.gov |

| Injection Vol. | 5 - 20 µL | Volume of sample introduced into the system. |

| UV Detection | 260 nm | Wavelength for monitoring the pyridine chromophore. sielc.com |

| MS Detection | Electrospray Ionization (ESI), Positive Mode | Soft ionization technique suitable for polar molecules; positive mode protonates the basic sites. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique known for its high resolution and sensitivity. semanticscholar.orgresearchgate.net However, due to the low volatility and thermal lability of amino acids like 3-Pyridin-3-ylglutamic acid, direct analysis is not feasible. nih.gov Therefore, a crucial derivatization step is required to convert the non-volatile amino acid into a thermally stable and volatile compound suitable for GC analysis. nih.govgcms.cz

The derivatization process for 3-Pyridin-3-ylglutamic acid would typically involve a two-step reaction:

Esterification: The two carboxylic acid groups are converted to esters (e.g., methyl or silyl esters) by reacting with an alcohol (like methanol in acidic conditions) or a silylating agent (like BSTFA). nih.govgcms.cz

Acylation: The primary amino group is acylated using reagents such as pentafluoropropionic anhydride (PFPA) to form a stable amide. nih.gov

Once derivatized, the compound can be separated on a GC column (e.g., a capillary column like HP-5ms) and detected by a mass spectrometer, which provides definitive structural information and sensitive quantification. semanticscholar.orgnih.gov

Table 2: Example GC-MS Analysis Workflow for 3-Pyridin-3-ylglutamic Acid

| Step | Procedure | Reagents |

|---|---|---|

| 1. Derivatization | Esterification followed by Acylation | 1. 2M HCl in Methanol2. Pentafluoropropionic anhydride (PFPA) nih.gov |

| 2. GC Separation | Temperature-programmed separation on a capillary column | Column: (5%-phenyl)-methylpolysiloxane (30 m)Carrier Gas: Helium mdpi.com |

| 3. MS Detection | Electron Ionization (EI) or Chemical Ionization (CI) | EI for generating fragment patterns for identification; Negative-ion CI for high sensitivity. nih.gov |

Since 3-Pyridin-3-ylglutamic acid possesses a chiral center, it exists as a pair of enantiomers. Distinguishing between these enantiomers is often critical in pharmaceutical and biological research. Chiral chromatography, typically using HPLC with a chiral stationary phase (CSP), is the most effective method for this purpose. mdpi.com

The separation relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. A variety of CSPs are available, with common types being based on derivatized polysaccharides (e.g., amylose, cellulose) or macrocyclic glycopeptides. mdpi.com The selection of the appropriate CSP and mobile phase (which can be normal-phase, reversed-phase, or polar organic) is determined empirically to achieve optimal separation (resolution) of the enantiomers. mdpi.com

Table 3: Common Chiral Stationary Phases for Amino Acid Derivative Separation

| CSP Type | Chiral Selector | Typical Mobile Phases |

|---|---|---|

| Polysaccharide-based | Derivatized Amylose or Cellulose | Normal Phase: Hexane/EthanolReversed Phase: Water/Acetonitrile |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Reversed Phase: Acetonitrile/Methanol/Buffers |

| Pirkle-type | π-acidic or π-basic moieties | Normal Phase: Hexane/Isopropanol |

Electrophoretic Methods

Electrophoresis separates molecules based on the migration of charged ions in an electric field. juniata.edusavemyexams.com For an amphoteric molecule like 3-Pyridin-3-ylglutamic acid, its net charge is dependent on the pH of the surrounding buffer, allowing for separation based on its charge-to-mass ratio. juniata.edu

Capillary Electrophoresis (CE) is a high-efficiency electrophoretic technique performed in narrow-bore capillaries, offering rapid analysis and requiring minimal sample volume. creative-proteomics.comoup.com In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated based on their electrophoretic mobility. creative-proteomics.com

For sensitive detection, especially with UV, derivatization of the amino group with a fluorescent tag like fluorescein isothiocyanate (FITC) or dansyl chloride is often necessary. creative-proteomics.com Alternatively, coupling CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and specific detection of MS, providing accurate quantification and identification. creative-proteomics.com

Method Validation and Quality Control in Research Settings

To ensure that an analytical method for 3-Pyridin-3-ylglutamic acid is reliable, accurate, and suitable for its intended purpose, it must undergo a thorough validation process. researchgate.net Method validation is a key component of quality control and is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.netnih.gov The core parameters evaluated during validation are outlined below.

Table 4: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components). nih.govunodc.org | No interference at the retention time of the analyte peak. Peak purity should pass. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by spike/recovery studies. nih.gov | Recovery typically within 98.0% - 102.0%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov | Relative Standard Deviation (RSD) ≤ 2%. |

| Repeatability | Precision under the same operating conditions over a short interval. | Assesses intra-day variability. |

| Intermediate Precision | Precision within the same laboratory but on different days, with different analysts, or on different equipment. | Assesses inter-day variability. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. unodc.org | Signal-to-noise ratio ≥ 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). nih.gov | RSD of results should remain within acceptable limits despite variations. |

By systematically evaluating these parameters, researchers can establish a high degree of confidence in the data generated, ensuring the integrity and reproducibility of their findings. researchgate.net

Advanced Applications of 3 Pyridin 3 Ylglutamic Acid in Chemical Biology Research

Use as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or biological pathways, to understand their function. Ideally, these probes are potent, selective, and have a known mechanism of action. They are instrumental in linking genes to phenotypes and exploring human biology. The structure of 3-Pyridin-3-ylglutamic acid, featuring a pyridine (B92270) ring and a glutamic acid moiety, presents potential interaction points with biological targets. However, specific studies detailing its use to elucidate biological pathways are not prominently available. The development of such a probe would involve rigorous testing to establish its selectivity and utility in cellular contexts.

Application in Affinity-Based Proteomics for Target Identification

Affinity-based proteomics is a powerful technique to identify the protein targets of a small molecule. This method often involves immobilizing a derivative of the compound of interest on a solid support to "pull down" its binding partners from a complex biological sample, such as a cell lysate. These captured proteins are then identified using mass spectrometry. For 3-Pyridin-3-ylglutamic acid to be used in this context, it would first need to be functionalized with a linker arm for attachment to a resin, without disrupting its potential binding interactions. Currently, there is a lack of specific published research demonstrating the application of 3-Pyridin-3-ylglutamic acid in affinity-based proteomics for target identification.

Incorporation into Peptidomimetic Structures for Enhanced Biological Activity

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor affinity or selectivity. The glutamic acid portion of 3-Pyridin-3-ylglutamic acid makes it a candidate for incorporation into peptide-like scaffolds. The pyridine ring introduces a rigid, aromatic, and potentially coordinating group that could influence the conformation of the resulting peptidomimetic and its interaction with biological targets. Research into peptidomimetics is a vibrant field, but specific examples of 3-Pyridin-3-ylglutamic acid being integrated into these structures to enhance biological activity are not yet widely reported.

Role as a Precursor in the Synthesis of Complex Research Compounds

The chemical structure of 3-Pyridin-3-ylglutamic acid, with its multiple functional groups (a carboxylic acid, an amine, and a pyridine ring), makes it a versatile starting material for the synthesis of more complex molecules. The carboxylic acid and amine groups are characteristic of amino acids and can participate in peptide bond formation and other standard organic reactions. The pyridine ring can be modified through various aromatic substitution reactions. While it is plausible that this compound serves as a building block in multi-step syntheses of novel research compounds, detailed synthetic pathways originating from 3-Pyridin-3-ylglutamic acid are not extensively documented in the current body of scientific literature.

Future Research Directions and Unaddressed Challenges

Exploration of Novel Biological Targets and Mechanisms

The structural similarity of 3-Pyridin-3-ylglutamic acid to glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system (CNS), strongly implies that its primary biological targets are likely to be glutamate receptors. These receptors are broadly classified into two main superfamilies: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs).

Future research should systematically investigate the interaction of 3-Pyridin-3-ylglutamic acid with the various subtypes of these receptors.

Ionotropic Glutamate Receptors (iGluRs): This family includes the AMPA, kainate, and NMDA receptors. mdpi.comwikipedia.org It will be crucial to determine whether 3-Pyridin-3-ylglutamic acid acts as an agonist, antagonist, or allosteric modulator at these sites. nih.govwikipedia.org For instance, the pyridine (B92270) moiety could confer selectivity for specific AMPA or kainate receptor subunits, potentially leading to a more targeted pharmacological effect with fewer side effects than non-selective glutamate analogs. mdpi.commdpi.com The development of selective antagonists for kainate receptor subtypes has significantly advanced our understanding of their functional roles. nih.gov

Metabotropic Glutamate Receptors (mGluRs): These G-protein coupled receptors are divided into three groups (I, II, and III) and represent another important class of potential targets. Pyridine-containing compounds have been identified as potent and selective antagonists for mGluR5, a subtype of the group I mGluRs. nih.govacs.org Therefore, it is plausible that 3-Pyridin-3-ylglutamic acid could exhibit activity at mGluR5 or other mGluR subtypes. acs.orgnih.gov The exploration of its effects on these receptors could open up therapeutic possibilities in conditions such as anxiety, depression, and addiction. acs.org

A significant challenge in this area will be to elucidate the precise mechanism of action. Determining whether the compound acts as a competitive antagonist at the glutamate binding site or as a positive or negative allosteric modulator at a different site is fundamental. nih.govnih.gov This will require a combination of in vitro binding assays, electrophysiological studies on neuronal preparations, and in vivo behavioral pharmacology.

Development of Advanced Synthetic Methodologies for Scalability

The translation of a promising compound from a laboratory curiosity to a viable therapeutic candidate is critically dependent on the development of efficient and scalable synthetic routes. For a chiral molecule like 3-Pyridin-3-ylglutamic acid, a key challenge lies in the stereocontrolled synthesis of the desired enantiomer, as different stereoisomers can have vastly different pharmacological activities and toxicological profiles.

Future research in this domain should focus on:

Asymmetric Synthesis: The development of novel asymmetric synthetic methods will be paramount. nih.govacs.org This could involve the use of chiral catalysts, enzymes, or chiral auxiliaries to control the stereochemistry at the two chiral centers of the glutamic acid backbone. nih.govucj.org.uarsc.org Several asymmetric syntheses of glutamic acid analogs have been reported and could serve as a starting point. beilstein-journals.orgumt.edu

Scalability: Laboratory-scale syntheses often employ reagents and conditions that are not amenable to large-scale production due to cost, safety, or environmental concerns. A significant challenge will be to devise a synthetic strategy that is not only efficient and stereoselective but also economically viable and environmentally friendly for the production of multi-gram or even kilogram quantities of the compound. mdpi.comnih.gov

Purification: The separation of diastereomers and enantiomers can be a complex and costly process. The development of synthetic routes that generate the desired isomer in high purity will be a major focus, potentially minimizing the need for extensive chromatographic purification.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Future research directions include:

Analog Design: AI and ML algorithms can be used to design and prioritize novel analogs of 3-Pyridin-3-ylglutamic acid with improved properties. receptor.ainvidia.com By analyzing structure-activity relationships (SAR) from existing data on glutamate receptor modulators, these models can predict which modifications to the pyridine ring or the glutamic acid scaffold are most likely to enhance potency, selectivity, or pharmacokinetic properties. nih.gov

Predictive Modeling: A significant hurdle in CNS drug development is ensuring that a compound can cross the blood-brain barrier (BBB) to reach its target. patsnap.com Machine learning models are increasingly being used to predict BBB permeability based on the physicochemical properties of a molecule. brieflands.comarxiv.orgnih.govbohrium.comnih.gov Applying these models to virtual libraries of 3-Pyridin-3-ylglutamic acid analogs could help to identify candidates with a higher probability of CNS penetration, thereby reducing the reliance on costly and time-consuming in vivo studies.

Target Identification: While glutamate receptors are the most probable targets, AI can also be employed to screen for potential off-target interactions that could lead to undesirable side effects. This can help in the early stages of development to select compounds with a cleaner safety profile.

The primary challenge in this area is the need for high-quality, curated datasets to train the AI/ML models. For a novel compound like 3-Pyridin-3-ylglutamic acid, initial experimental data will be required to build and validate these predictive models.

Addressing Challenges in Bioavailability and Systemic Distribution in Pre-clinical Models

Even with a potent and selective compound, its therapeutic efficacy can be limited by poor bioavailability and unfavorable systemic distribution. For a CNS-active drug, the ability to cross the blood-brain barrier is of paramount importance. nih.govresearchgate.netmdpi.com

Unaddressed challenges and future research in this area will need to focus on:

Blood-Brain Barrier Penetration: The physicochemical properties of 3-Pyridin-3-ylglutamic acid, such as its polarity and size, will be key determinants of its ability to cross the BBB. Initial preclinical studies will need to quantify brain exposure following systemic administration. The pyridine moiety may influence its lipophilicity and potential for active transport. nih.gov

Pharmacokinetics: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential. Studies in preclinical models will be necessary to determine its half-life, clearance, and volume of distribution. The metabolic stability of the pyridine ring and the glutamic acid core will need to be assessed. nih.govnih.gov

Formulation Development: If the inherent bioavailability of 3-Pyridin-3-ylglutamic acid is low, formulation strategies may be required to enhance its absorption and systemic exposure. This could involve the use of prodrugs or specialized drug delivery systems, such as nanoparticles. nih.gov

The table below summarizes the key future research directions and the associated challenges for 3-Pyridin-3-ylglutamic acid.

| Research Area | Future Directions | Unaddressed Challenges |

| Biological Targets & Mechanisms | Systematic screening against iGluR and mGluR subtypes. Elucidation of agonist, antagonist, or modulatory activity. | Determining precise mechanism of action (competitive vs. allosteric). Achieving subtype selectivity to minimize side effects. |

| Advanced Synthetic Methodologies | Development of stereoselective and asymmetric syntheses. Optimization of reaction conditions for large-scale production. | Achieving high enantiomeric and diastereomeric purity. Ensuring cost-effectiveness and environmental sustainability of the synthetic route. |

| AI & Machine Learning | Design of novel analogs with improved properties. Prediction of BBB permeability and off-target effects. | Requirement for initial high-quality experimental data for model training and validation. |

| Bioavailability & Systemic Distribution | Quantification of brain penetration in preclinical models. Comprehensive pharmacokinetic profiling (ADME). | Overcoming the blood-brain barrier. Achieving adequate systemic exposure and a favorable pharmacokinetic profile. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.